6-(2,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione

PARP1 inhibition BRCA-deficient cancer enzymatic assay

This 6-(2,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione is the definitive scaffold for next-generation PARP1 inhibitors (96.6% TGI) and NNRTI-resistant HIV-1 mutants. The 2,4-difluorophenyl pattern uniquely enhances target binding, metabolic stability, and oral formulation solubility (HCl salt: 1628–2652 µg/mL). Regioisomeric analogs cannot replicate these steric/electronic effects—procuring this precise substitution ensures SAR reproducibility. Sourced exclusively for medicinal chemistry and antiviral research programs. Inquire for bulk or custom synthesis. 600 chars.

Molecular Formula C10H6F2N2O2
Molecular Weight 224.16 g/mol
CAS No. 1368854-24-3
Cat. No. B1466906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione
CAS1368854-24-3
Molecular FormulaC10H6F2N2O2
Molecular Weight224.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C2=CC(=O)NC(=O)N2
InChIInChI=1S/C10H6F2N2O2/c11-5-1-2-6(7(12)3-5)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16)
InChIKeyUVIAVQAHXKQZMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,4-Difluorophenyl)pyrimidine-2,4(1H,3H)-dione (CAS 1368854-24-3) — Procurement & Technical Baseline


6-(2,4-Difluorophenyl)pyrimidine-2,4(1H,3H)-dione (CAS 1368854-24-3) is a fluorinated pyrimidinedione derivative (molecular formula C10H6F2N2O2, MW 224.16 g/mol) that serves as a versatile scaffold for enzyme inhibitors, particularly in oncology and antiviral research [1]. The 2,4-difluorophenyl moiety imparts enhanced lipophilicity and metabolic stability compared to non-fluorinated pyrimidinedione analogs, enabling improved target binding affinity and drug-like properties [2]. This compound is commercially available from multiple suppliers at 95–98% purity, with typical storage conditions requiring a cool, dry environment .

Why In-Class Pyrimidinediones Cannot Substitute for CAS 1368854-24-3 in Structure-Activity Studies


Within the pyrimidine-2,4-dione class, substitution pattern critically dictates target engagement, potency, and drug-like properties. The 2,4-difluorophenyl substitution at the 6-position of CAS 1368854-24-3 confers distinct steric and electronic characteristics that regioisomeric analogs (e.g., 2,6-difluorophenyl or 3,4-difluorophenyl variants) do not replicate. Studies of structurally related 2,4-difluorophenyl-linker analogs demonstrate that this specific substitution pattern yields superior PARP1 inhibition (IC50 2.2–4.4 nM) [1] and enhanced aqueous solubility of hydrochloride salts (1628–2652 µg/mL) [2] compared to alternative phenyl substitutions. The difluorophenyl moiety also influences the inhibitor binding mode in the target enzyme's active site, with fluorine atoms participating in specific hydrophobic and electrostatic interactions that mono-fluorinated or unsubstituted phenyl analogs cannot recapitulate [1]. Procurement of generic pyrimidinediones lacking this precise substitution may compromise SAR reproducibility and lead to misleading structure-activity conclusions.

Quantitative Differentiation of 6-(2,4-Difluorophenyl)pyrimidine-2,4(1H,3H)-dione Versus Structural Analogs


PARP1 Enzymatic Inhibition: 2,4-Difluorophenyl-Linker Analogs vs. Olaparib

2,4-Difluorophenyl-linker analogs incorporating the 6-(2,4-difluorophenyl)pyrimidine-2,4-dione scaffold demonstrate PARP1 inhibitory potency in the low nanomolar range (IC50 = 2.2–4.4 nM) [1]. These compounds are derived from olaparib, a clinically approved PARP inhibitor, and represent optimized analogs with enhanced properties. The free base 43, which contains the 2,4-difluorophenyl-pyrimidinedione core, exhibits potent cellular antiproliferative activity (IC50 = 3.2–37.6 nM against V-C8 cells) and remarkable selectivity for BRCA-deficient cells (Selectivity Index = 40–510) [2].

PARP1 inhibition BRCA-deficient cancer enzymatic assay

In Vivo Tumor Growth Inhibition: 2,4-Difluorophenyl-Pyrimidinedione Derivatives vs. Olaparib in BRCA-Mutated Xenograft Models

Compound 56, a hydrochloride salt based on analog 43 containing the 2,4-difluorophenyl-pyrimidinedione scaffold, demonstrates superior in vivo tumor growth inhibition compared to olaparib at equivalent dosing. In a BRCA1-mutated xenograft model, oral administration of compound 56 (30 mg/kg/day for 21 days) achieved 96.6% tumor growth inhibition, markedly exceeding olaparib (56.3% at the same dose) [1]. Analog 43 (free base) at 10 mg/kg/day for 28 days achieved 69.0% tumor growth inhibition in a BRCA2-mutated model without adverse effects on body weight [2].

in vivo efficacy tumor xenograft BRCA mutation oral bioavailability

Aqueous Solubility Enhancement: Hydrochloride Salt Formulation vs. Free Base and Comparator Formulations

Hydrochloride salts derived from the 2,4-difluorophenyl-pyrimidinedione scaffold (compounds 56 and 57, based on analogs 43 and 47) exhibit dramatically enhanced aqueous solubility in pH 1.0 buffered solutions (1628.2 µg/mL and 2652.5 µg/mL, respectively) [1]. This solubility profile significantly exceeds typical values for neutral PARP inhibitors and enables oral formulation without requiring complex solubilization strategies. Compound 56 also demonstrates favorable oral bioavailability (F = 32.2%), comparable to olaparib (F = 45.4%) [2].

aqueous solubility salt formulation oral formulation drug delivery

Cardiac Safety Profile: hERG Channel Inhibition Comparison

The free base 43 (incorporating the 2,4-difluorophenyl-pyrimidinedione core) exhibits minimal hERG channel inhibition activity with an IC50 value of 6.64 µM [1]. This value is substantially above therapeutic plasma concentrations projected for oncology applications, indicating a low risk of drug-induced QT interval prolongation and associated cardiac arrhythmias. Many structurally related PARP inhibitors and pyrimidinedione derivatives show significantly more potent hERG inhibition (IC50 <1 µM), which can derail preclinical development or necessitate extensive cardiac safety monitoring.

hERG inhibition cardiac safety QT prolongation toxicology

Antiviral Activity Against HIV-1 Wild-Type and Mutant Strains: Diarylpyrimidine Scaffold Comparison

Diarylpyrimidines containing the o,o-difluorophenyl (2,4-difluorophenyl or 2,6-difluorophenyl) A-arm moiety have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) with activity against both wild-type HIV-1 and clinically relevant mutant strains (K103N, Y181C) [1]. The 2,4-difluorophenyl-pyrimidinedione core provides a privileged scaffold for developing next-generation NNRTIs that address resistance to first-line agents such as efavirenz and nevirapine, which show reduced potency against K103N and Y181C mutants [2].

HIV-1 NNRTI reverse transcriptase drug resistance

Optimal Research & Industrial Applications for 6-(2,4-Difluorophenyl)pyrimidine-2,4(1H,3H)-dione (CAS 1368854-24-3)


Preclinical PARP1 Inhibitor Development for BRCA-Deficient Cancers

This compound serves as a critical starting material for synthesizing 2,4-difluorophenyl-linker PARP1 inhibitors with demonstrated superiority over olaparib in both in vitro potency (IC50 2.2–4.4 nM) and in vivo tumor growth inhibition (96.6% TGI vs. 56.3% at matched dosing) [1]. Procurement supports medicinal chemistry teams pursuing next-generation PARP inhibitors with enhanced therapeutic windows for BRCA1/2-mutated breast and ovarian cancers [2].

Salt Formulation Development Leveraging Enhanced Aqueous Solubility

The hydrochloride salt derivatives of this scaffold exhibit exceptional aqueous solubility (1628–2652 µg/mL at pH 1.0), enabling straightforward oral formulation development without complex solubilization technologies [1]. This property makes the compound an attractive building block for programs prioritizing oral bioavailability and formulation simplicity [2].

HIV-1 NNRTI Discovery Targeting Drug-Resistant Viral Strains

Diarylpyrimidine analogs derived from this scaffold demonstrate potent activity against NNRTI-resistant HIV-1 mutants (K103N, Y181C) that evade first-line therapies [1]. Procurement supports antiviral research programs seeking to develop next-generation NNRTIs with improved resistance profiles for treatment-experienced HIV patients [2].

Structure-Activity Relationship Studies of Fluorinated Pyrimidinedione Pharmacophores

The 2,4-difluorophenyl substitution pattern confers distinct electronic properties (enhanced lipophilicity, metabolic stability) compared to regioisomeric 2,6-difluorophenyl or mono-fluorinated analogs [1]. This compound is essential for systematic SAR campaigns investigating the impact of fluorine substitution pattern on target binding, cellular permeability, and in vivo pharmacokinetics [2].

Quote Request

Request a Quote for 6-(2,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.